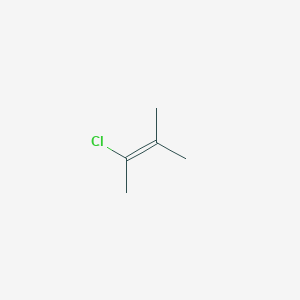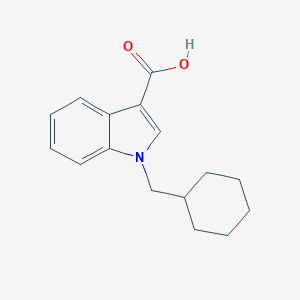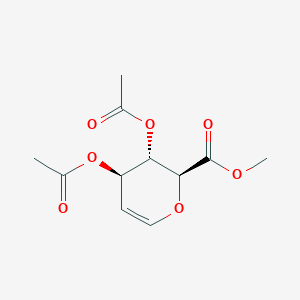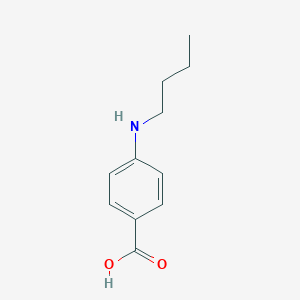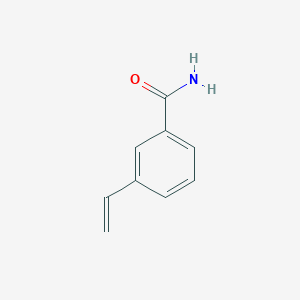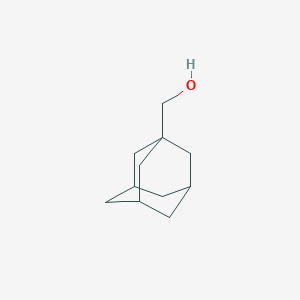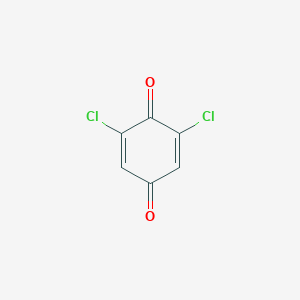
2,6-Dichloro-1,4-benzoquinone
Overview
Description
2,6-Dichloro-1,4-benzoquinone is a halobenzoquinone, a class of compounds known for their cytotoxicity, carcinogenicity, and genotoxicity. This compound is often found as a disinfection by-product in drinking water, resulting from the reaction of chlorine with dissolved organic matter. It is capable of producing reactive oxygen species and causing oxidative damage to proteins and DNA in human cells .
Mechanism of Action
Target of Action
2,6-Dichloro-1,4-benzoquinone (DCBQ) primarily targets the Photosystem II (PSII) in living algal cells . PSII is a crucial component of the thylakoid membrane and is highly sensitive to changes in the photosynthetic apparatus . DCBQ also has a significant impact on human bladder carcinoma cells (T24), causing oxidative damage to proteins and DNA .
Mode of Action
DCBQ interacts with its targets by producing reactive oxygen species . In the context of PSII, DCBQ acts as an artificial acceptor, influencing the maximum O2 evolution rate . A concentration of dcbq above a certain threshold results in strong suppression of o2 evolution .
Biochemical Pathways
The action of DCBQ affects the photosynthetic processes occurring on the thylakoid membrane. These processes are coupled with the rapid photoinduced transport of electrons taken from water molecules across the electron transport chain (ETC) . ETC includes large transmembrane pigment-protein complexes of PSII, cytochrome b6f, and photosystem I; and small electron carriers such as membrane-associated plastoquinol (PQH2; a reduced and protonated form of plastoquinone (PQ)), lumenal water-soluble, copper-containing protein plastocyanin (or cytochrome c6), as well as stromal iron-sulfur protein ferredoxin and ferredoxin:NADP+ oxidoreductase .
Pharmacokinetics
It is known that the required dcbq concentration for achieving the maximum o2 evolution rate depends on the presence of the cell wall .
Result of Action
The action of DCBQ results in the production of reactive oxygen species, causing oxidative damage to proteins and DNA in T24 human bladder carcinoma cells . In the context of PSII, DCBQ’s action can either enhance the maximum O2 evolution rate or suppress it, depending on its concentration .
Action Environment
The action, efficacy, and stability of DCBQ are influenced by environmental factors. For instance, the presence of a cell wall influences the efficiency of DCBQ diffusion into and out of the cell . Furthermore, the pH of the environment can affect the degradation of DCBQ .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-1,4-benzoquinone plays a significant role in biochemical reactions, particularly in the generation of reactive oxygen species (ROS). It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to cause oxidative damage to proteins and DNA in T24 human bladder carcinoma cells . The compound’s interaction with biomolecules often leads to the formation of ROS, which can cause oxidative stress and damage cellular components .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Chlamydomonas reinhardtii cells, it inhibits the O2-evolving activity of Photosystem II, particularly in its oxidized form . This inhibition affects the photosynthetic process, leading to reduced oxygen production. Additionally, in human keratinocyte cells, exposure to this compound results in oxidative stress, membrane damage, and alterations in metabolic pathways . The compound also induces a concentration-dependent decrease in cell viability and an increase in ROS production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate ROS and cause oxidative stress. It interacts with cellular components, leading to the activation of oxidative stress pathways. In human keratinocytes, the compound activates cell membrane α-linolenic acid, biotin, and glutathione while deactivating glycolysis/gluconeogenesis at higher concentrations . These interactions result in oxidative damage and disruption of normal cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to degrade in the presence of free available chlorine, with its concentration gradually declining with increasing distance from points of entry in drinking water distribution systems . This degradation is influenced by factors such as pH and temperature. Over time, the compound’s stability decreases, leading to reduced efficacy and increased degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral exposure to the compound at concentrations of 31.25, 62.5, and 125 mg/kg body weight for 28 days resulted in immune dysfunction and gut microbiota dysbiosis . Higher doses led to more pronounced adverse effects, including activation of the immune system towards a Th2 response and significant perturbations in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. In human keratinocytes, exposure to the compound leads to the activation of inositol phosphate and riboflavin pathways, while deactivating biotin metabolism . These changes result in altered metabolic flux and perturbations in metabolite levels. The compound’s impact on metabolic pathways is concentration-dependent, with higher concentrations causing more significant disruptions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In drinking water distribution systems, the compound’s concentration gradually declines with increasing distance from points of entry, indicating a degradation pathway . Within cells, the compound’s distribution is affected by its ability to generate ROS and cause oxidative damage, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within cellular compartments where it can generate ROS and cause oxidative damage. In human keratinocytes, the compound’s exposure leads to oxidative stress and membrane damage, indicating its localization within the cell membrane and other subcellular structures . The compound’s ability to interact with cellular components and generate ROS plays a crucial role in its subcellular localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1,4-benzoquinone can be synthesized through the chlorination of hydroquinone or benzoquinone derivatives. The reaction typically involves the use of chlorine gas in the presence of a solvent like acetic acid or water. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination at the 2 and 6 positions on the benzoquinone ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures high yield and purity of the compound. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher chlorinated benzoquinones.
Reduction: The compound can be reduced to form 2,6-dichloro-1,4-dihydroquinone.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Higher chlorinated benzoquinones.
Reduction: 2,6-Dichloro-1,4-dihydroquinone.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated quinones and related compounds.
Biology: Studied for its effects on cellular metabolism and oxidative stress in human cells.
Medicine: Investigated for its potential cytotoxic effects on cancer cells and its role in inducing oxidative DNA damage.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in oxidative coupling reactions.
2,6-Dichloro-3-hydroxy-1,4-benzoquinone: A derivative with similar cytotoxic properties.
2,6-Dibromo-1,4-benzoquinone: Another halobenzoquinone with comparable reactivity
Uniqueness: 2,6-Dichloro-1,4-benzoquinone is unique due to its specific chlorination pattern, which imparts distinct reactivity and biological effects. Its ability to generate reactive oxygen species and induce oxidative stress makes it a valuable compound for studying oxidative damage and its implications in various fields .
Properties
IUPAC Name |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARTGJGWCGSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061019 | |
| Record name | 2,6-Dichlorobenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 2,6-Dichlorobenzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
697-91-6 | |
| Record name | 2,6-Dichloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobenzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichlorobenzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DCBQ is a highly reactive molecule that can interact with various cellular components. It is known to deplete cellular glutathione (GSH) by forming conjugates [], induce oxidative stress by generating reactive oxygen species (ROS) [, , , ], and cause oxidative damage to DNA and proteins [, ]. It has been shown to interact with oligodeoxynucleotides through partial intercalation and hydrogen bonding [].
A: * Molecular Formula: C6H2Cl2O2* Molecular Weight: 179 g/mol * Spectroscopic Data: Spectroscopic studies on DCBQ have mainly focused on its UV-Visible absorption properties, particularly in the context of its reactions and degradation [, , , ]. Its reactions often involve changes in UV-Vis spectra, allowing for the monitoring of reaction progress and identification of intermediates. Specific spectroscopic data, such as IR, NMR, and Mass Spectrometry, can be found in studies focusing on its synthesis and characterization [, ].
A: While DCBQ itself is not commonly used as a catalyst, its formation and reactivity are central to the catalytic activity of some enzymes, particularly peroxidases. For example, in the degradation of 2,4,6-trichlorophenol (TCP) by peroxidases, DCBQ is formed as an intermediate through an oxidative dechlorination reaction catalyzed by enzymes like lignin peroxidase (LiP) and manganese peroxidase (MnP) []. This highlights its role as an intermediate in bioremediation processes.
A: While there is limited information on comprehensive computational studies specifically focusing on DCBQ, some studies have utilized computational methods to predict its properties. Quantitative Structure-Toxicity Relationship (QSTR) analysis has been used to predict the high toxicity of haloquinones, including DCBQ []. Further research utilizing computational chemistry and modeling could provide valuable insights into its reactivity, interactions, and potential environmental fate.
A: The structure of HBQs, including DCBQ, significantly influences their reactivity and toxicity. Studies have shown that the presence and position of halogen atoms (chlorine and bromine) on the benzoquinone ring can alter their binding affinities to biomolecules like oligodeoxynucleotides [] and influence their cytotoxicity [, ]. Furthermore, the presence of methyl substituents on the ring can also affect their reactivity with GSH and their overall toxicity [].
A: DCBQ's stability is dependent on the surrounding conditions. For example, it is stable in acidic solutions but degrades in alkaline conditions, especially in the presence of hydrogen peroxide []. There is limited information available regarding specific formulation strategies for DCBQ. Given its reactivity and potential toxicity, any handling or formulation would require careful consideration of its stability and safety.
ANone: The research on DCBQ has evolved from its initial identification as a potential disinfection byproduct to a greater understanding of its formation, toxicity, and environmental fate. Key milestones include:
- Identification as a DBP: Early studies used QSTR analysis to predict the high toxicity of haloquinones, including DCBQ, and highlighted their potential formation during water disinfection [].
- Analytical Method Development: Researchers developed sensitive analytical methods, like electrospray ionization tandem mass spectrometry (ESI-MS/MS), to detect and quantify trace levels of DCBQ and other HBQs in drinking water [, ].
- Occurrence and Formation: Studies began to investigate the occurrence of DCBQ in drinking water and its formation potential under various disinfection conditions, revealing its presence in treated water at levels exceeding those in untreated sources [, , , ].
- Toxicity Studies: Research started exploring the toxic effects of DCBQ, using cell lines like T24 bladder cancer cells, and demonstrated its ability to induce oxidative stress, deplete GSH, and cause damage to DNA and proteins [, , , , , , , ].
- Precursor Identification: Recent research has focused on identifying potential precursors of DCBQ in source water and evaluating the effectiveness of different treatment processes in removing these precursors [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


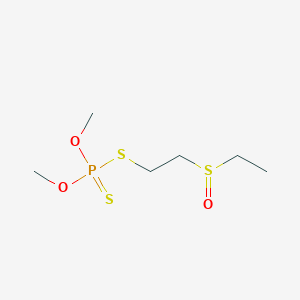

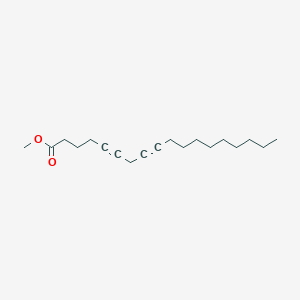
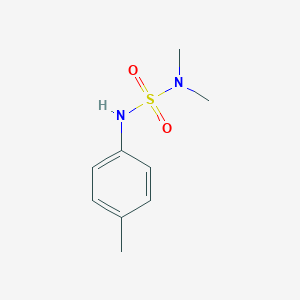
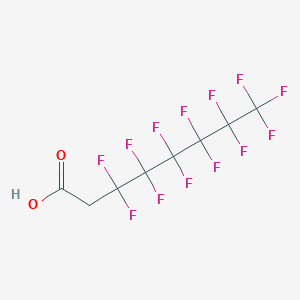

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
